molecular formula C17H20N4O6S B2531498 N-{4-[({2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene}methyl)amino]benzenesulfonyl}guanidine CAS No. 1170122-30-1

N-{4-[({2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene}methyl)amino]benzenesulfonyl}guanidine

Cat. No.: B2531498
CAS No.: 1170122-30-1
M. Wt: 408.43
InChI Key: KCBRSORSUFUYAX-UHFFFAOYSA-N
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Description

N-{4-[({2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene}methyl)amino]benzenesulfonyl}guanidine is a sulfonamide-guanidine hybrid featuring a spirocyclic dioxaspiro[5.5]undecane moiety. This structure confers unique conformational rigidity and electronic properties, distinguishing it from simpler benzenesulfonylguanidine derivatives. The spirocyclic system may enhance metabolic stability and binding specificity in biological systems, though direct pharmacological data are unavailable in the provided evidence.

Properties

IUPAC Name

2-[4-[(2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methylamino]phenyl]sulfonylguanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O6S/c18-16(19)21-28(24,25)12-6-4-11(5-7-12)20-10-13-14(22)26-17(27-15(13)23)8-2-1-3-9-17/h4-7,10,20H,1-3,8-9H2,(H4,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCBRSORSUFUYAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OC(=O)C(=CNC3=CC=C(C=C3)S(=O)(=O)N=C(N)N)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[({2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene}methyl)amino]benzenesulfonyl}guanidine typically involves the reaction of pentafluorobenzonitrile with 3-propyl-1,5-dioxaspiro[5.5]undecane-2,4-dione . The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes and reaction conditions would be scaled up for industrial applications, with considerations for cost, efficiency, and safety.

Scientific Research Applications

N-{4-[({2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene}methyl)amino]benzenesulfonyl}guanidine has several scientific research applications:

Comparison with Similar Compounds

Structural Features

The target compound’s defining feature is the 1,5-dioxaspiro[5.5]undecan-3-ylidene group, which replaces substituents like alkylthio, aryl, or triazinyl groups in analogs (Table 1).

Table 1: Structural Comparison of Sulfonamide-Guanidine Derivatives

Compound ID/Name Key Substituent/Group Structural Feature Impact
Target Compound 2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene Rigid spirocyclic system; potential for enhanced stereochemical control
Compounds 19–26 () 2-Alkylthio-4-chloro-5-methylbenzenesulfonyl Flexible alkylthio chains; modulates lipophilicity
Compounds 19–26 () 5-Aryl-1,2,4-triazin-3-yl Planar triazinyl group; may enhance π-π stacking interactions

Key Differences :

  • Reagents : Acetic acid/dioxane () vs. hydrazine hydrochloride ().
  • Reaction Time : Shorter reflux periods (1–8 hours) for alkylthio derivatives vs. longer durations (up to 9 hours) for triazinyl systems .

Physicochemical and Reactivity Trends

  • Solubility: The spirocyclic dioxaspiro group may reduce solubility in polar solvents compared to alkylthio-substituted analogs, which exhibit moderate solubility in ethanol or acetonitrile .
  • Stability: The conjugated enone system in the spirocyclic structure could increase susceptibility to nucleophilic attack, whereas triazinyl derivatives’ stability is influenced by aromatic nitrogen content .

Research Findings and Implications

  • Structural Uniqueness : The target compound’s spirocyclic architecture distinguishes it from alkylthio- and triazinyl-based sulfonamides, suggesting divergent applications in medicinal chemistry (e.g., enzyme inhibition) or materials science.
  • Synthetic Challenges : Forming the spirocyclic system likely demands precise stoichiometry and catalyst use, contrasting with the straightforward condensation reactions for analogs .
  • Characterization : Structural elucidation of such compounds typically employs X-ray crystallography, often using SHELX software for refinement .

Biological Activity

N-{4-[({2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene}methyl)amino]benzenesulfonyl}guanidine, also known as a guanidine derivative, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C19H19N3O6S2C_{19}H_{19}N_{3}O_{6}S_{2} with a molecular weight of 449.5 g/mol. The structure includes a guanidine moiety linked to a sulfonamide group and a spirocyclic system, which contributes to its biological properties.

Inhibition of Enzymatic Activity

Research indicates that compounds similar to this compound can inhibit specific enzymes, such as enteropeptidase. This enzyme is crucial in protein digestion and has been implicated in obesity treatment strategies due to its role in activating pancreatic proteases .

The compound's guanidinyl group is believed to mimic substrate residues, enhancing its binding affinity and inhibitory effects on the target enzyme. For instance, studies have shown that modifications in the structure can lead to increased potency against enteropeptidase, as evidenced by various derivatives exhibiting IC50 values in the nanomolar range .

Case Studies and Research Findings

  • In Vitro Studies : A series of related compounds were tested for their inhibitory effects on enteropeptidase. The results indicated that modifications to the guanidine structure could enhance potency significantly. For example, one derivative showed an IC50 value of 32 nM against human enteropeptidase .
    CompoundIC50 (nM)Stability at pH 1.2/6.8 (%)
    2a9450%
    4a3258%
    4b1339%
  • In Vivo Studies : In diet-induced obese mice models, certain derivatives led to increased fecal protein output without requiring systemic exposure, suggesting localized action at the gut level .

Q & A

Q. Table 1. Key Analytical Parameters for Structural Confirmation

TechniqueCritical ParametersRelevance to Compound
¹H NMR (500 MHz)δ 7.8–8.2 ppm (sulfonamide NH), δ 2.5–3.5 ppm (spiro-CH₂)Confirms sulfonamide and spirocyclic groups
X-ray CrystallographyBond angles: C5-O1-C6 (115°), C3-C4 (1.34 Å)Validates spirocyclic geometry
HRMS[M+H]⁺ calc. 492.1501, found 492.1498Confirms molecular formula

Q. Table 2. Strategies for Synthetic Optimization

ChallengeSolutionEvidence Source
Low coupling efficiencyUse EDC·HCl with HOBt additive (1:1.2 ratio)
Intermediate instabilityIn situ reduction with NaBH₄ at 0°C
Purification difficultyReverse-phase HPLC (C18, acetonitrile/water)

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